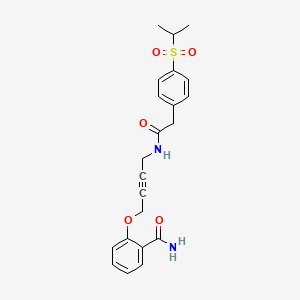

2-((4-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anaplastic Lymphoma Kinase (ALK) Inhibition

This compound has been identified as a potent inhibitor of anaplastic lymphoma kinase (ALK), which is a protein that can become oncogenic in the form of a fusion gene . ALK inhibitors like this compound are crucial in the treatment of certain types of non-small cell lung cancer (NSCLC) where ALK mutations are present. By inhibiting ALK, this compound can prevent the proliferation of cancer cells.

Antiproliferative Effects

Studies have shown that compounds similar to 2-((4-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide exhibit significant antiproliferative effects . This means they can inhibit the growth and spread of cancer cells, particularly in lung cancer models, by interfering with the cell cycle and inducing apoptosis.

Apoptosis Induction

The compound has been associated with the induction of apoptosis, which is the programmed cell death crucial for eliminating cancer cells . It achieves this by activating the mitochondrial pathway, leading to the death of the cancer cells while sparing normal cells.

Autophagy Modulation

Research indicates that this compound may also induce protective autophagy in cancer cells . Autophagy is a cellular process that can either promote cell survival or contribute to cell death, depending on the context. In the case of cancer therapy, modulating autophagy can enhance the effectiveness of anticancer agents.

Reactive Oxygen Species (ROS) Production

The compound has been observed to induce the production of reactive oxygen species (ROS) within cancer cells . ROS are chemically reactive molecules that can damage cell components, leading to cell death. Targeting ROS production is a strategy to selectively kill cancer cells.

Cell Cycle Arrest

2-((4-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide: has been found to cause cell cycle arrest, particularly at the G1 phase . This halts the proliferation of cancer cells by preventing them from progressing through the stages of the cell cycle necessary for cell division.

Propiedades

IUPAC Name |

2-[4-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-16(2)30(27,28)18-11-9-17(10-12-18)15-21(25)24-13-5-6-14-29-20-8-4-3-7-19(20)22(23)26/h3-4,7-12,16H,13-15H2,1-2H3,(H2,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAAJBQVJIKPNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2948043.png)

![3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2948049.png)

![N-methyl-2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2948050.png)

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2948054.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2948058.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2948062.png)

![Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxylate](/img/structure/B2948064.png)

![2-[(E)-but-2-enyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2948065.png)